molecular formula C15H12N2O3S B15212718 Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate CAS No. 823195-12-6

Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate

Cat. No.: B15212718
CAS No.: 823195-12-6
M. Wt: 300.3 g/mol
InChI Key: MJQVYISGGJPDJX-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate is a compound that belongs to the class of heterocyclic organic compounds. It features a thiophene ring, an oxadiazole ring, and a benzoate ester group. These structural components endow the compound with unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a thiophene derivative with a hydrazine derivative to form the oxadiazole ring, followed by esterification to introduce the benzoate group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The benzoate ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C12H12N4OS
  • Molecular Weight : 264.35 g/mol
  • CAS Number : 1285080-85-4
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of thiophenes with oxadiazole derivatives. The process can be optimized through various chemical modifications to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For example, studies have shown that related oxadiazole derivatives demonstrate potent inhibition against various bacterial strains, including multidrug-resistant organisms. The structure of this compound suggests potential effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to interfere with bacterial DNA synthesis pathways .

Antitumor Activity

Recent investigations into oxadiazole derivatives have revealed promising antitumor activity. In vitro studies have demonstrated that such compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis. The mechanism is believed to involve the modulation of key signaling pathways related to cell growth and survival .

Case Studies

  • Inhibition of Human Lipoxygenase : A study focused on oxadiazole compounds found that certain derivatives could inhibit human lipoxygenase (15-hLO), a target implicated in inflammatory diseases and cancer. The lead compound from this study exhibited an IC50 value in the low nanomolar range .
  • Antimicrobial Evaluation : A comprehensive evaluation of various oxadiazole derivatives showed that those with thiophene substitutions had enhanced antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and increased bioactivity .

Data Summary

PropertyValue
Chemical FormulaC12H12N4OS
Molecular Weight264.35 g/mol
CAS Number1285080-85-4
Antimicrobial ActivityEffective against MDR strains
Antitumor ActivityInduces apoptosis in cancer cells

Properties

CAS No.

823195-12-6

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoate

InChI

InChI=1S/C15H12N2O3S/c1-2-19-15(18)11-6-3-5-10(9-11)14-16-13(17-20-14)12-7-4-8-21-12/h3-9H,2H2,1H3

InChI Key

MJQVYISGGJPDJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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